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Compound of Interest

Compound Name: Mal-PEG2-VCP-Eribulin

Cat. No.: B2985367 Get Quote

A Comprehensive Overview for Researchers,
Scientists, and Drug Development Professionals
This technical guide provides a detailed structural analysis of Mal-PEG2-VCP-Eribulin, a key

component in the development of next-generation antibody-drug conjugates (ADCs). This

document outlines its chemical properties, mechanism of action, and the experimental

protocols for its synthesis, conjugation, and characterization.

Introduction
Mal-PEG2-VCP-Eribulin is a linker-payload construct designed for targeted cancer therapy. It

comprises a highly potent microtubule inhibitor, Eribulin, attached to a sophisticated linker

system. This system is engineered for stability in circulation and selective release of the

cytotoxic payload within tumor cells. The components of Mal-PEG2-VCP-Eribulin are:

Maleimide (Mal): A reactive group that allows for covalent conjugation to thiol groups on

monoclonal antibodies.

Polyethylene Glycol (PEG2): A short PEG spacer that enhances solubility and improves

pharmacokinetic properties.

Valine-Citrulline (VC): A dipeptide that is specifically cleaved by cathepsin B, an enzyme

overexpressed in the lysosomes of many tumor cells.[1][2]
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p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that, upon cleavage of the VC

linker, releases the unmodified Eribulin payload.

Eribulin: A synthetic analog of the marine natural product halichondrin B, which acts as a

potent microtubule depolymerizing agent, leading to cell cycle arrest and apoptosis.[1]

This guide will delve into the quantitative data associated with this molecule, the detailed

experimental procedures for its use, and visual representations of its structure, mechanism,

and synthesis workflow.

Quantitative Data
The following tables summarize the key quantitative data for Mal-PEG2-VCP-Eribulin and an

exemplary ADC, MORAb-202, which utilizes this linker-payload.

Table 1: Physicochemical Properties of Mal-PEG2-VCP-
Eribulin

Property Value Source

Molecular Formula C70H99N7O21 PubChem

Molecular Weight 1374.6 g/mol PubChem

Synonyms Mal-PEG2-VC-PAB-Eribulin PubChem

Table 2: In Vitro Cytotoxicity of MORAb-202
(Farletuzumab-Mal-PEG2-VCP-Eribulin)
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Cell Line
Target Antigen
(FRA) Expression

IC50 (M) Source

IGROV-1 High 9.880 x 10⁻¹³ [2]

NCI-H2110 Moderate 7.4 x 10⁻¹⁰ [2]

A431-A3 Low 2.3 x 10⁻⁸ [2]

NLR-HL-60 Negative
2.418 x 10⁻⁸

(monoculture)
[2]

NLR-HL-60
Negative (co-culture

with IGROV-1)
2.399 x 10⁻¹⁰ [2]

Table 3: Pharmacokinetic and Stability Data of MORAb-
202

Parameter Value Species Source

Drug-to-Antibody

Ratio (DAR)
4.0 - [1]

Half-life (T½)
192 hours (male), 162

hours (female)
Cynomolgus Monkey [1]

Area Under the Curve

(AUC₀-t)

7160 µg·h/mL (male),

6300 µg·h/mL

(female)

Cynomolgus Monkey [1]

Plasma Stability

Released MMAE

below the lower limit

of quantitation for 7

days

Human [3]

Experimental Protocols
This section provides detailed methodologies for the synthesis of the Mal-PEG2-VCP-Eribulin
linker-payload, its conjugation to a monoclonal antibody, and the characterization of the

resulting ADC.
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Synthesis of Mal-PEG2-VCP-Eribulin
The synthesis of Mal-PEG2-VCP-Eribulin involves a multi-step process. The following is a

generalized protocol based on patent literature and established chemical principles for similar

linkers.

Materials:

Fmoc-Val-Cit-PAB-PNP

Eribulin

Maleimide-PEG2-NHS ester

Solvents (e.g., DMF, DMSO)

Bases (e.g., DIPEA)

Piperidine

Reagents for purification (e.g., HPLC columns, solvents)

Procedure:

Coupling of Val-Cit-PAB to Eribulin: a. Dissolve Fmoc-Val-Cit-PAB-PNP and Eribulin in an

appropriate solvent such as DMF. b. Add a base like DIPEA to facilitate the reaction. c. Stir

the reaction mixture at room temperature until completion, monitoring by HPLC. d. Purify the

product (Fmoc-Val-Cit-PAB-Eribulin) by reverse-phase HPLC.

Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PAB-Eribulin in DMF. b. Add

piperidine to the solution to remove the Fmoc protecting group. c. Monitor the reaction by

HPLC. d. Once complete, purify the resulting H2N-Val-Cit-PAB-Eribulin by HPLC.

Conjugation of Maleimide-PEG2: a. Dissolve the H2N-Val-Cit-PAB-Eribulin and Maleimide-

PEG2-NHS ester in a solvent like DMSO. b. Add a base such as DIPEA. c. Stir the reaction

at room temperature until the starting material is consumed, as monitored by HPLC. d. Purify

the final product, Mal-PEG2-VCP-Eribulin, by preparative HPLC. e. Lyophilize the purified

product to obtain a stable powder.
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Conjugation of Mal-PEG2-VCP-Eribulin to a Monoclonal
Antibody
This protocol describes the conjugation to a monoclonal antibody (e.g., Farletuzumab in

MORAb-202) via partial reduction of interchain disulfide bonds.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

Tris(2-carboxyethyl)phosphine (TCEP) solution

Mal-PEG2-VCP-Eribulin dissolved in an organic solvent (e.g., DMA)

Quenching reagent (e.g., N-acetylcysteine)

Purification column (e.g., Sephadex G-25)

Procedure:

Antibody Reduction: a. To the mAb solution, add a calculated amount of TCEP to achieve

partial reduction of the interchain disulfide bonds. The goal is to generate a specific number

of free thiol groups per antibody (typically aiming for a DAR of 4). b. Incubate the reaction

mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

Conjugation Reaction: a. Add the Mal-PEG2-VCP-Eribulin solution to the reduced antibody.

A molar excess of the linker-payload is typically used. b. Incubate the mixture at room

temperature for 1-2 hours to allow the maleimide group to react with the free thiols on the

antibody.

Quenching: a. Add a quenching reagent like N-acetylcysteine to react with any unreacted

maleimide groups, preventing further reactions.

Purification: a. Purify the resulting ADC from unreacted linker-payload and other small

molecules using a desalting column such as Sephadex G-25, eluting with a formulation

buffer (e.g., PBS). b. Collect the protein-containing fractions.
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Concentration and Formulation: a. Concentrate the purified ADC to the desired concentration

using a suitable method like ultrafiltration. b. Formulate the final ADC product in a stable

buffer and store under appropriate conditions (e.g., -80°C).

Characterization of the Antibody-Drug Conjugate
3.3.1. Drug-to-Antibody Ratio (DAR) Determination by HPLC

A. Hydrophobic Interaction Chromatography (HIC-HPLC)

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the

hydrophobic linker-payload increases the hydrophobicity of the antibody, allowing for the

separation of species with different numbers of conjugated drugs.

System: HPLC system with a UV detector.

Column: TSKgel Butyl-NPR (2.5 µm, 4.6 x 35 mm) or similar HIC column.

Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

Mobile Phase B: 25 mM sodium phosphate, 25% isopropanol, pH 7.0.

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is

used to elute the different ADC species.

Detection: UV absorbance at 280 nm.

Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are

integrated. The weighted average DAR is calculated based on the relative peak areas.

B. Reversed-Phase HPLC (RP-HPLC)

Principle: For cysteine-linked ADCs, the antibody is first reduced to separate the light and

heavy chains. RP-HPLC then separates these chains based on their hydrophobicity, allowing

for the quantification of drug-loaded and unloaded chains.

Sample Preparation: The ADC is treated with a reducing agent like DTT or TCEP to fully

dissociate the light and heavy chains.
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System: UHPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-

MS).

Column: A C4 reversed-phase column (e.g., YMC-Triart Bio C4).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used.

Detection: UV absorbance at 214 nm and/or 280 nm, and mass spectrometry.

Analysis: The peak areas for the unconjugated and conjugated light and heavy chains are

determined. The weighted average DAR is calculated from the relative abundance of these

species.

3.3.2. Purity and Integrity by SDS-PAGE

Principle: SDS-PAGE separates proteins based on their molecular weight. It can be used to

assess the integrity of the ADC and confirm conjugation.

Gel: 4-12% Bis-Tris precast gel or similar.

Sample Preparation:

Non-reducing: The ADC sample is mixed with a non-reducing loading buffer.

Reducing: The ADC sample is mixed with a reducing loading buffer (containing DTT or β-

mercaptoethanol) and heated (e.g., 95°C for 5 minutes).

Running Conditions: The gel is run in an appropriate running buffer (e.g., MOPS or MES) at

a constant voltage until the dye front reaches the bottom.

Staining: The gel is stained with Coomassie Brilliant Blue or a similar protein stain.

Analysis:
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Under non-reducing conditions, a successful conjugation will show a band at a higher

molecular weight than the unconjugated antibody.

Under reducing conditions, the heavy and light chains will be separated. Conjugated

chains will migrate slower than their unconjugated counterparts.

Visualizations
Molecular Structure of Mal-PEG2-VCP-Eribulin
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Caption: Molecular components of the Mal-PEG2-VCP-Eribulin linker-payload.
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Mechanism of Action of a Mal-PEG2-VCP-Eribulin ADC
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Caption: Signaling pathway of ADC action from binding to apoptosis.

Experimental Workflow for ADC Production and
Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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